molecular formula C11H23NO3 B1485757 1-{[(4,4-Dimethoxybutyl)amino]methyl}cyclobutan-1-ol CAS No. 2167058-21-9

1-{[(4,4-Dimethoxybutyl)amino]methyl}cyclobutan-1-ol

Cat. No. B1485757
CAS RN: 2167058-21-9
M. Wt: 217.31 g/mol
InChI Key: NABCCVUTMMXDGH-UHFFFAOYSA-N
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Description

1-{[(4,4-Dimethoxybutyl)amino]methyl}cyclobutan-1-ol (also known as 1-DMBC) is a cyclic ether compound with a unique structure, consisting of a cyclobutane ring with two oxygen atoms and an amine group, which is connected to a methyl group. It is a versatile compound with a wide range of applications in the field of organic synthesis, as well as in medicinal chemistry. Due to its unique structure, 1-DMBC is of great interest to scientists and researchers, as it can be used in various areas of research, such as organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Synthesis and Application in Medicinal Chemistry

The compound 1-{[(4,4-Dimethoxybutyl)amino]methyl}cyclobutan-1-ol is closely related to various cyclobutane derivatives with significant applications in medicinal chemistry. Cyclobutane-containing compounds have been explored for their potential in creating novel therapeutic agents due to their unique structural features. For example, cyclobutane analogs of adenosine and guanosine were synthesized, although they lacked antiviral activity against HSV-1, HCMV, and HIV in cell culture, highlighting the challenge of tailoring cyclobutane derivatives for specific biological activities (Boumchita, Legraverend, Bisagni, & Huel, 1990).

Development of Highly Rigid β-Peptides

Research into cyclobutane derivatives has also led to advances in peptide chemistry. The stereodivergent synthesis of the first bis(cyclobutane) β-dipeptides and their incorporation into highly rigid β-peptides demonstrates the potential of cyclobutane moieties to impart structural rigidity and define stereochemistry within peptide frameworks. This is crucial for developing peptides with enhanced stability and specificity for biological targets (Izquierdo et al., 2002; Izquierdo et al., 2005).

Photocatalysis and Light-Mediated Syntheses

Cyclobutane derivatives have found application in photocatalysis, where they participate in [2+2] cycloadditions mediated by flavin derivatives under visible light. This application is essential for creating cyclobutane rings through light-mediated reactions, demonstrating the versatility of cyclobutane derivatives in synthetic organic chemistry (Mojr et al., 2015).

DNA Damage and Repair Mechanisms

In the field of biochemistry, cyclobutane derivatives have been utilized to study DNA damage and repair mechanisms. Compounds like 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) inhibit the binding activity of T4 endonuclease V to UV-damaged DNA, providing insights into the interaction between small molecules and the DNA repair processes. Such studies are crucial for understanding mutagenesis and carcinogenesis at the molecular level (Shimoi et al., 1996).

properties

IUPAC Name

1-[(4,4-dimethoxybutylamino)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-14-10(15-2)5-3-8-12-9-11(13)6-4-7-11/h10,12-13H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABCCVUTMMXDGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCCNCC1(CCC1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(4,4-Dimethoxybutyl)amino]methyl}cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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